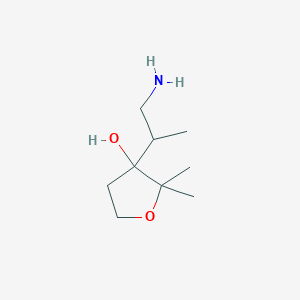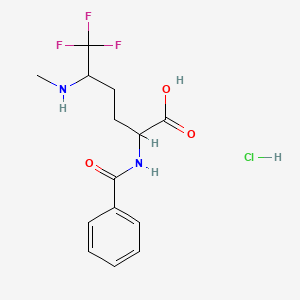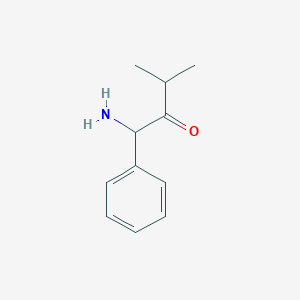
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a benzodioxepin ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative and an epoxide.
Introduction of the Ethan-1-ol Group: The ethan-1-ol moiety can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an alcohol group.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine: Similar structure but with an amine group instead of an alcohol group.
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an alcohol group.
Uniqueness:
Functional Group: The presence of the ethan-1-ol group imparts unique chemical properties and reactivity compared to its analogs.
Biological Activity: The specific structure of (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol may result in distinct biological activities, making it a valuable compound for research.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8,12H,2,5-6H2,1H3/t8-/m0/s1 |
Clé InChI |
SDNQYLFBYVQZOK-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)OCCCO2)O |
SMILES canonique |
CC(C1=CC2=C(C=C1)OCCCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid](/img/structure/B13167846.png)


![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)


![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)






![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)
